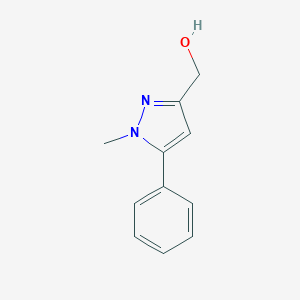

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Description

Properties

IUPAC Name |

(1-methyl-5-phenylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDMCKKOZJKHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559287 | |

| Record name | (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124344-98-5 | |

| Record name | (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol typically involves the cyclization of phenylhydrazine with ethyl acetoacetate, followed by subsequent functional group modifications. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate, which is then methylated and reduced to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of readily available starting materials and optimized reaction conditions to maximize yield and purity. The process may include steps such as cyclization, methylation, and reduction, with careful control of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under various conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse pyrazole derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol, exhibit significant anticancer properties. A study published in MDPI highlights the synthesis of pyrazole derivatives and their evaluation against various cancer cell lines. The in vitro assays demonstrated that certain analogs could effectively inhibit cell proliferation, suggesting potential therapeutic applications in cancer treatment .

Antimicrobial Properties

The pyrazole moiety is also associated with antimicrobial activity. Compounds similar to this compound have shown efficacy against a range of bacterial and fungal strains. This property makes it a candidate for developing new antibiotics or antifungal agents .

Synthesis of Functional Materials

This compound serves as a precursor in the synthesis of functional materials, particularly in the field of mesoporous materials. These materials are utilized in catalysis and adsorption processes due to their high surface area and tunable pore structures .

Synthetic Intermediate

The compound acts as an important intermediate in organic synthesis, particularly in the preparation of more complex pyrazole derivatives. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry for producing diverse chemical entities .

Case Study 1: Anticancer Evaluation

A study conducted on the anticancer evaluation of pyrazole derivatives included this compound as one of the compounds tested. The results indicated that modifications to the pyrazole ring could enhance anticancer activity, paving the way for further research into structure-activity relationships (SAR) within this class of compounds .

Case Study 2: Synthesis and Characterization

In another study focusing on the synthesis of novel pyrazole derivatives, researchers utilized this compound as a starting material. The synthesis involved multi-step reactions leading to compounds with enhanced biological activities, demonstrating the utility of this compound in developing new pharmaceuticals .

Mechanism of Action

The mechanism of action of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers

- (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol (CAS: 864068-97-3): This isomer differs in the positions of the phenyl and hydroxymethyl groups. While the molecular formula (C₁₁H₁₂N₂O) and weight (188.23 g/mol) are identical, the altered substitution pattern affects reactivity and intermolecular interactions. For example, the 3-phenyl group may sterically hinder reactions at the 5-position .

Substituent Variations

- [3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol (CAS: 886851-33-8): Replacing the phenyl group with a furan ring introduces heteroatoms (oxygen), altering solubility and electronic properties.

- (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1784533-05-6): The bromine atom at the 3-position increases molecular weight (191.03 g/mol) and introduces a heavy atom effect, which could influence spectroscopic properties (e.g., NMR chemical shifts) and reactivity in cross-coupling reactions .

Functional Group Modifications

- (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (CAS: N/A):

Replacing the hydroxymethyl group with an amine (-CH₂NH₂) changes the compound’s basicity and hydrogen-bonding capacity. This derivative has a molecular weight of 187.24 g/mol and is used in medicinal chemistry for drug discovery . - [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS: N/A): The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, making this compound suitable for agrochemical applications. The phenoxy group further modifies electronic density on the pyrazole ring .

Physicochemical Properties

Biological Activity

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives, which have been studied for various therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a methyl group and a phenyl group, as well as a hydroxymethyl group at the 3-position, contributing to its diverse biological activities.

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds within this class can inhibit the proliferation of various cancer cell lines. For example:

The mechanism of action often involves the induction of apoptosis and cell cycle arrest, primarily through the activation of p53-mediated pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 14 | 1000 | |

| Staphylococcus aureus | 16 | 1000 | |

| Bacillus subtilis | 15 | 1000 |

These results suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play critical roles in inflammatory responses . The compound's ability to modulate these pathways could make it a candidate for treating inflammatory diseases.

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Cell Cycle Regulation : The compound induces cell cycle arrest in cancer cells by modulating cyclin-dependent kinases.

- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2.

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with DNA replication in microbial cells .

Case Studies

A notable study conducted on the anticancer effects of pyrazole derivatives reported that this compound demonstrated potent activity against various cancer types, highlighting its potential as a lead compound for further drug development . Another study focused on its antimicrobial effects revealed promising results against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the standard synthetic routes for (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol, and how are intermediates characterized?

The compound is typically synthesized via condensation of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives under acidic or basic conditions (e.g., acetic acid/ethanol mixtures). Key steps include refluxing precursors followed by purification via silica gel chromatography and recrystallization . Intermediates are characterized using NMR (¹H/¹³C), FT-IR (to confirm hydroxyl and pyrazole ring vibrations), and mass spectrometry (HRMS for molecular ion validation) .

Q. How is the crystal structure of this compound determined, and what tools are used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves diffractometers (e.g., Stoe IPDS-II), and refinement uses SHELXL for small-molecule crystallography. Anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···N interactions) are analyzed to validate the structure . For visualization, ORTEP-III or WinGX generate thermal ellipsoid plots .

Q. What spectroscopic methods confirm the regiochemistry of the pyrazole ring?

Regioselectivity (methyl at N1 vs. N2) is confirmed via ¹H NMR: the pyrazole C4 proton appears as a singlet due to symmetry, while substituent-induced splitting patterns distinguish positional isomers. NOESY correlations between methyl groups and adjacent protons further resolve ambiguities .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing positional isomer byproducts?

Yield optimization requires kinetic control: low-temperature lithiation (e.g., n-BuLi in THF at −78°C) ensures selective deprotonation. Post-reduction with NaCNBH₃ stabilizes the alcohol moiety. HPLC or GC-MS monitors byproduct formation (e.g., 3-phenyl vs. 5-phenyl isomers) . Computational modeling (DFT) predicts transition-state energies to guide solvent/base selection .

Q. How to resolve contradictions in reported CAS numbers (124344-98-5 vs. 153863-35-5)?

The discrepancy arises from positional isomerism (methyl at pyrazole N1 vs. N3). CAS 124344-98-5 corresponds to the 3-yl methanol derivative, while 153863-35-5 refers to a 4-yl analog. Researchers must verify substituent positions via crystallography or NOE spectroscopy before citing data .

Q. What computational methods predict biological activity, and how do they align with experimental data?

Molecular docking (AutoDock Vina) and pharmacophore modeling assess interactions with targets like cyclooxygenase-2. In vitro assays (e.g., COX-2 inhibition) validate predictions. Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Q. How do steric and electronic effects of substituents influence crystallographic packing?

Bulky phenyl groups increase dihedral angles (e.g., 48.97° between pyrazole and methoxyphenyl rings), reducing π-π stacking. Hydrogen-bond donors (e.g., –OH) stabilize packing via O–H···N bonds (2.89 Å in reported structures). Hirshfeld surface analysis quantifies intermolecular contacts .

Q. What strategies validate the mechanism of action in biological studies?

Use knockout models (e.g., CRISPR/Cas9-edited cells) to confirm target specificity. Isotopic labeling (³H/¹⁴C) tracks metabolite formation. For anti-inflammatory activity, ELISA quantifies TNF-α/IL-6 suppression, while SPR measures binding kinetics to COX-2 .

Methodological Notes

- Contradictions in Data : Cross-validate CAS numbers and isomer identity using crystallography or spectroscopy .

- Tools : SHELX suite (refinement), WinGX (data processing), ORTEP (visualization) are industry standards .

- Ethical Compliance : Therapeutic claims require disclaimers; no FDA approvals exist for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.